1-(2-thiazolyl)Cyclohexanol
Description
1-(2-Thiazolyl)cyclohexanol is a cyclohexanol derivative with a thiazole ring substituted at the 2-position of the cyclohexanol backbone. The thiazole moiety, a heterocyclic aromatic compound containing sulfur and nitrogen, imparts unique electronic and steric properties to the molecule. This compound is synthesized via Grignard reactions, as demonstrated by Murabayashi and Makisumi, where 2-azolylcyclohexanone intermediates react with organomagnesium reagents to yield 2-azolylcyclohexanol derivatives .
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13NOS/c11-9(4-2-1-3-5-9)8-10-6-7-12-8/h6-7,11H,1-5H2 |
InChI Key |
BOXJDMBKFGWYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC=CS2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-thiazolyl)Cyclohexanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexanone with thioamide in the presence of a base can lead to the formation of the desired thiazole derivative . Another method involves the use of α-haloketones and thiourea, which undergo cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-thiazolyl)Cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(2-thiazolyl)Cyclohexanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-thiazolyl)Cyclohexanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 1-(2-thiazolyl)cyclohexanol with structurally related cyclohexanol derivatives:
Key Observations :
- Electronic Effects: The thiazolyl group in this compound introduces aromaticity and electron-withdrawing characteristics, enhancing stability and reactivity in cross-coupling reactions compared to aliphatic substituents (e.g., tert-butyl) .
- Biological Relevance: Thiazole-containing derivatives (e.g., this compound and 2-((thiazol-5-ylmethyl)amino)cyclohexan-1-ol) are prioritized in drug discovery due to thiazole’s role in antimicrobial and anticancer agents . In contrast, nitro- or alkyl-substituted analogs (e.g., 1-(2-nitropropyl)cyclohexanol) are more commonly used in flavor chemistry .
Physical and Chemical Properties
- Boiling Points: Thiazole-substituted derivatives exhibit higher boiling points (e.g., ~463 K for 1-allyl-1-cyclohexanol ) compared to aliphatic analogs like 2-ethyl-1-hexanol (boiling point ~468 K ), owing to aromatic interactions.
- Mass Spectrometry: Cyclohexanol derivatives with similar substituents (e.g., tert-butyl, methyl) show overlapping mass spectra, complicating identification. The thiazolyl group’s unique fragmentation pattern aids differentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
